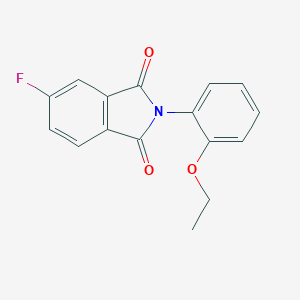
2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The exact mechanism of action of 2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways in the cells. For example, it has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. Additionally, the compound has been shown to inhibit the activity of certain enzymes such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. Additionally, the compound has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, it has been reported to inhibit the replication of certain viruses such as HIV and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, the compound has been found to exhibit a wide range of biological activities, making it a versatile tool for studying various signaling pathways and biological processes. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione. One potential direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Additionally, the compound could be further optimized to improve its pharmacokinetic properties and reduce its potential toxicity. Moreover, the compound could be tested for its efficacy in animal models of various diseases to assess its potential as a drug candidate. Finally, the compound could be used as a tool for studying various biological processes and signaling pathways in vitro and in vivo.
In conclusion, 2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is a promising compound that exhibits a wide range of biological activities and has potential applications in drug discovery and development. Further research is needed to fully understand the mechanism of action of the compound and assess its potential as a drug candidate.
Métodos De Síntesis
The synthesis of 2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione involves the reaction of 2-ethoxybenzoyl chloride with 5-fluoroisoindoline-1,3-dione in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. The compound has shown promising results in preclinical studies as a potential drug candidate for the treatment of various diseases.
Propiedades
Nombre del producto |
2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione |
|---|---|
Fórmula molecular |
C16H12FNO3 |
Peso molecular |
285.27 g/mol |
Nombre IUPAC |
2-(2-ethoxyphenyl)-5-fluoroisoindole-1,3-dione |
InChI |
InChI=1S/C16H12FNO3/c1-2-21-14-6-4-3-5-13(14)18-15(19)11-8-7-10(17)9-12(11)16(18)20/h3-9H,2H2,1H3 |
Clave InChI |
KBIWHBXSYQCOKN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)F |
SMILES canónico |
CCOC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B258606.png)
![1-(4-Ethoxy-phenyl)-3-[2-(2-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B258607.png)
![3-[(2-Methylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B258608.png)
![5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole](/img/structure/B258609.png)
![3-bromo-N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258614.png)
![N-{2-[(3-methylbenzyl)sulfanyl]ethyl}thiophene-2-sulfonamide](/img/structure/B258616.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methyl-2-pyridinyl)acetamide](/img/structure/B258617.png)
![2-(4-methoxyphenyl)-6-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3,5]thiadiazin-7-one](/img/structure/B258620.png)



![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B258631.png)
![7-(3,4-dichlorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B258632.png)